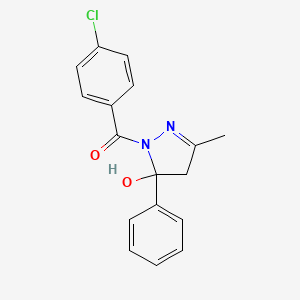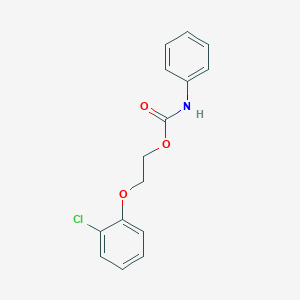
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine, also known as BNIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNIT belongs to the class of thiazolidine compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the biphenyl and nitrophenyl groups in BNIT confers unique properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
The exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphoinositide 3-kinase, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and asthma. This compound has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the research on 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine. One of the most promising directions is the development of this compound-based drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields of medicine such as neurology and immunology. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can be synthesized through a multistep process that involves the reaction of 4-biphenylsulfonyl chloride with 3-nitroaniline in the presence of a base such as sodium hydride or sodium carbonate. The resulting intermediate is then treated with thioacetic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, or programmed cell death, in cancer cells, which leads to the inhibition of tumor growth.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)19-8-4-7-18(15-19)21-22(13-14-28-21)29(26,27)20-11-9-17(10-12-20)16-5-2-1-3-6-16/h1-12,15,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJKFVDRBZLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4920808.png)
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920821.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)

![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4920847.png)
![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)

